Calcium fluorophosphate dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

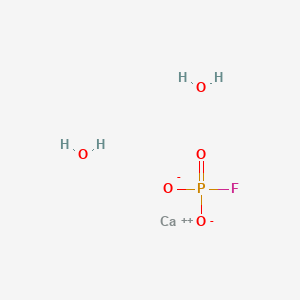

2D Structure

Properties

IUPAC Name |

calcium;fluoro-dioxido-oxo-λ5-phosphane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.FH2O3P.2H2O/c;1-5(2,3)4;;/h;(H2,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTASZQYZYVJAU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]P(=O)([O-])F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaFH4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583706 | |

| Record name | Calcium phosphorofluoridate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37809-19-1 | |

| Record name | Calcium phosphorofluoridate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fluorophosphate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Controlled Crystallization of Calcium Fluorophosphate Dihydrate

Precipitation Methodologies

Precipitation from solution is a primary technique for synthesizing calcium fluorophosphate (B79755) dihydrate. This method involves the reaction of soluble calcium, phosphate (B84403), and fluoride (B91410) sources to form the desired insoluble product. The careful control of reaction conditions is paramount to achieving the desired crystal phase, size, and morphology.

Aqueous Solution-Based Synthesis

Synthesis in aqueous solutions is a common and well-studied approach for producing calcium phosphates. The formation of calcium fluorophosphate dihydrate in water is influenced by several critical factors that dictate the outcome of the precipitation process.

The concentration of reactants and the way they are mixed play a significant role in the synthesis of calcium phosphates. The initial concentrations of calcium, phosphate, and fluoride ions directly affect the supersaturation of the solution, which is a driving force for nucleation and crystal growth. For instance, in the synthesis of other calcium phosphates, adjusting the initial Ca/P molar ratio is crucial for obtaining the desired phase. Ratios of 1.0 or 1.67 are often used for dicalcium phosphate dihydrate and hydroxyapatite (B223615), respectively. researchgate.net

The rate of addition of reactants and the stirring speed also influence the homogeneity of the reaction mixture and, consequently, the uniformity of the resulting crystals. A continuous precipitation method, where reactant solutions are slowly added under vigorous stirring, allows for controlled powder morphology and specific chemical composition. scielo.org.mx For example, one method involves slowly pouring an ammonium (B1175870) phosphate solution into a calcium nitrate (B79036) solution with vigorous stirring for 24 hours. scielo.org.mx The mixing process can be further controlled using techniques like a pH-stat auto titrator, which can deliver reactants at a precise rate. nih.gov

The following table illustrates the effect of reactant concentration on precipitate formation in a related calcium phosphate system at room temperature and pH 10.4.

| Initial Dose (mg/L as PO₄) | Precipitate after 5 min (mg/L as PO₄) | Precipitate after 24 h (mg/L as PO₄) |

| Up to 2 | 0 | 0 |

| 3.1 | 0.3 | 1.0 |

| Data derived from studies on a similar calcium phosphate system, indicating that precipitation is dependent on the initial concentration and time. nih.gov |

The pH of the reaction solution is a critical parameter in the precipitation of calcium phosphates as it governs the speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) in the solution. scielo.br The predominance of a specific phosphate anion is a key factor in the precipitation of a corresponding calcium phosphate phase. scielo.br

For instance, in the synthesis of various calcium phosphates, different pH levels lead to the formation of distinct phases. At a pH of 5, brushite (dicalcium phosphate dihydrate) is typically produced, while at higher pH values (7 to 12), nano-hydroxyapatite particles are formed. scielo.br Studies on the precipitation of fluorides and phosphates from wastewater have shown that increasing the pH from 2 to 4 significantly decreases the concentration of remaining fluoride and phosphate ions in the solution. researchgate.net Specifically, at pH 4, a 95.62% removal of fluoride was observed. researchgate.net In some syntheses, the pH is carefully controlled and maintained at a specific value, such as 5.0, using a pH-stat autotitrator to ensure the formation of the desired product. nih.gov The transformation of amorphous calcium phosphate (ACP) to dicalcium phosphate dihydrate (DCPD) is also pH-dependent; in the absence of ATP, ACP rapidly transforms to DCPD at a pH of 6.9, and this transformation is still observed at pH 7.5, but at pH 8.0, ACP remains stable for at least 24 hours. nih.gov

The table below demonstrates the effect of pH on the final calcium phosphate phase after calcination at 1000 °C.

| Synthesis pH | Resulting Phases after Calcination |

| 5 | Brushite (plate-like particles) |

| 7 | Hydroxyapatite/β-TCP |

| 10 | Hydroxyapatite/β-TCP |

| 12 | Nano-hydroxyapatite particles |

| This table illustrates how the initial pH of the synthesis solution dictates the final product composition after thermal treatment. scielo.brresearchgate.net |

Temperature has a profound effect on the kinetics of crystallization and the phase stability of calcium phosphates. An increase in temperature generally accelerates the reaction rate and can influence the crystal structure and size. For example, the formation of dicalcium phosphate dihydrate is sensitive to temperature, and increasing the temperature to 60 °C can inhibit its formation or transform it into other phases. nih.gov It has also been observed that a higher reaction temperature (60 °C) leads to greater precipitation efficiency compared to room temperature. nih.gov

In the synthesis of calcium orthophosphates, if dicalcium phosphate dihydrate (CaHPO₄·2H₂O) is formed in acidic solutions at room temperature, increasing the temperature to 50 °C or higher leads to the formation of anhydrous dicalcium phosphate (CaHPO₄) instead. mdpi.com Furthermore, the transformation of amorphous precursors is also temperature-dependent. The crystallization time of some calcium phosphates can decrease from 3 days to 20 minutes as the temperature is increased from 10 °C to 37 °C. nih.gov

The following table summarizes the influence of temperature on the phase composition of precipitated calcium phosphates in an acidic solution.

| Temperature | Phase Formed |

| Room Temperature | CaHPO₄·2H₂O |

| 50 °C and higher | CaHPO₄ |

| This table shows the transition from the dihydrate to the anhydrous form with increasing temperature. mdpi.com |

Non-Aqueous Solvent Systems

While aqueous systems are common, the use of non-aqueous solvents for the synthesis of calcium phosphates offers unique advantages, such as preventing the incorporation of water into the crystal lattice and providing better control over the material's properties. msu.ru

The synthesis of calcium phosphates in organic media, such as pure ethanol (B145695), has been explored to produce materials with specific characteristics. researchgate.net For example, a fluoridated calcium phosphate powder has been synthesized in anhydrous ethanol using Ca(OEt)₂, H₃PO₄, and NH₄F as reagents. researchgate.net In this non-aqueous environment, the resulting precipitate was amorphous to X-ray diffraction, indicating a lack of long-range crystalline order. researchgate.net

Solvothermal methods, which involve carrying out the synthesis in a solvent at elevated temperatures and pressures, have also been investigated. mdpi.com The use of various organic solvents like ethyl alcohol, isopropyl alcohol, and butyl alcohol in solvothermal synthesis did not inhibit the hydrolysis of α-tricalcium phosphate to form calcium-deficient hydroxyapatite. mdpi.com However, methyl alcohol and ethylene (B1197577) glycol showed a more pronounced inhibitory effect, which in some cases led to the formation of single-phased products. mdpi.com Ethylene glycol, in particular, was found to have a significant impact on the morphology of the resulting particles. mdpi.com The use of non-aqueous media is considered a promising tool to avoid impurities and gain more control over the synthesis process. msu.ru

Solid-State Reaction Pathways

Solid-state reactions offer an alternative, often solvent-free, route to synthesize calcium phosphate powders. These methods typically involve the intimate mixing of solid precursors followed by the application of energy, either mechanical or thermal, to induce a chemical transformation.

Mechanochemical synthesis is a solid-state technique that uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions and structural changes. mdpi.com This process can produce nanocrystalline and amorphous materials at room temperature, avoiding the high temperatures required for conventional thermal synthesis. youtube.comcarifree.comnih.gov

During milling, repeated high-impact collisions between the grinding media and the powder mixture cause severe plastic deformation, particle size reduction, and the accumulation of defects. carifree.comresearchgate.net This leads to a significant increase in the reactivity of the precursors. The instantaneous rise in local temperature at the collision points can trigger solid-state reactions via enhanced diffusion, leading to the formation and growth of nanocrystallites. mdpi.comcarifree.com

This technique has been successfully used to synthesize nanostructured fluorapatite (B74983) and fluorhydroxyapatite. For example, milling a powder mixture of Ca(OH)₂, P₂O₅, and CaF₂ in a planetary ball mill can form a carbonated fluorhydroxyapatite after 5 hours, which transforms into carbonated fluoroapatite after 9 hours of milling. researchgate.net Similarly, nanocrystalline hydroxyapatite has been synthesized from precursors like calcium oxide (CaO) and anhydrous calcium hydrogen phosphate (CaHPO₄) after more than 20 hours of mechanical activation, yielding particles with an average size of approximately 25 nm. carifree.comnih.gov

The table below presents findings from various mechanochemical synthesis studies for calcium phosphates.

| Starting Materials | Milling Time | Final Product(s) | Average Particle/Grain Size | Reference(s) |

| CaO + CaHPO₄ | >20 h | Single-phase nanocrystalline hydroxyapatite | ~25 nm | carifree.comnih.gov |

| Ca(OH)₂ + P₂O₅ + CaF₂ | 5 h | Carbonated fluorhydroxyapatite | - | researchgate.net |

| Ca(OH)₂ + P₂O₅ + CaF₂ | 9 h | Carbonated fluoroapatite | - | researchgate.net |

| Ca(H₂PO₄)₂·H₂O + Ca(OH)₂ | 30 min | Nanocrystalline hydroxyapatite | - | mdpi.com |

Thermal synthesis involves heating a mixture of solid precursors to high temperatures to initiate a solid-state reaction. This method is less complex than wet-chemical routes as it does not require pH control, but it often necessitates high temperatures and can result in agglomerated particles. frontiersin.org The choice of precursors and the calcination temperature are critical parameters that determine the phase composition of the final product.

Biphasic calcium phosphates (BCP), typically composed of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), have been synthesized via solid-state reactions using natural sources like eggshells or oyster shells as the calcium precursor. frontiersin.orgnih.gov For instance, a mixture of raw eggshells and dicalcium phosphate dihydrate (DCPD) heated in the range of 800–1150°C yielded a product of HA and β-TCP. nih.gov The formation of β-TCP from precursors like an equimolar blend of calcium carbonate (CaCO₃) and calcium pyrophosphate (Ca₂P₂O₇) typically occurs at temperatures around 1050°C. frontiersin.orgnih.gov

The thermal stability of precursor phases is a key consideration. Differential scanning calorimetry (DSC) and thermogravimetry (TG) are often used to identify the temperatures at which transformations occur. For example, in the synthesis of β-TCP from calcium hydroxide (B78521) and phosphoric acid, an endothermic peak around 450°C is attributed to the decomposition of monetite into dicalcium phosphate. researchgate.net Subsequent heating to 900°C is required to obtain single-phase β-TCP. researchgate.net

Crystal Growth Engineering

Controlling the crystal growth of this compound involves managing the fundamental processes of nucleation and subsequent crystal development. This can be achieved by carefully controlling reaction conditions and introducing specific chemical agents that modify growth patterns.

The formation of calcium phosphate crystals from a supersaturated solution begins with nucleation, the formation of stable atomic clusters, followed by crystal growth. The process is highly influenced by factors such as the degree of supersaturation, pH, temperature, and the presence of seed materials or foreign surfaces (heterogeneous nucleation). nih.gov

The introduction of fluoride ions into the system has a pronounced effect on both nucleation and the resulting crystal phase. Studies have shown that fluoride ions can promote the crystallization of a more basic calcium phosphate phase over dicalcium phosphate dihydrate (DCPD) when grown on hydroxyapatite seed crystals. nih.govcapes.gov.br Fluoride can also accelerate the epitaxial growth of apatite crystals, potentially eliminating the formation of an intermediate octacalcium phosphate (OCP) phase and altering the crystal morphology from porous, plate-like structures to dense, needle-like arrays of fluoridated hydroxyapatite nanocrystals. nih.gov

The crystallization process can also proceed through the transformation of a metastable precursor. For example, smooth amorphous calcium phosphate (ACP) microspheres can be transformed into crystalline core-shell hydroxyapatite microspheres. This transformation occurs via a dissolution and re-crystallization mechanism, where nanocrystalline areas form on the ACP surface and advance through the directional arrangement of nanocrystalline whiskers. rsc.org

Growth modifiers are substances that alter the rate of crystal growth or the morphology of the resulting crystals, while inhibitors slow down or prevent crystallization.

Fluoride Ions as Growth Modifiers: Fluoride is a well-documented growth modifier in calcium phosphate systems. It can substitute for hydroxyl groups in the apatite structure, leading to an increase in crystallinity and crystal size. scispace.comnih.gov The effect is dose-dependent; as little as 1 mg/l of fluoride can effectively change the crystal nanostructure from plate-like to needle-like. nih.gov This behavior is attributed to fluoride's ability to reduce the growth of certain crystal faces, such as the (100) plane of OCP, thereby promoting anisotropic growth. nih.gov

Organic Additives and Other Ions: Various organic molecules and ions can act as either modifiers or inhibitors.

Inhibitors: Diphosphonates, such as ethylidenediphosphonic acid, have been found to encourage the formation of DCPD by inhibiting the growth of more basic phases. nih.govcapes.gov.br

Modifiers/Inhibitors: Certain organic additives used in solvothermal synthesis can influence phase purity and morphology. For example, higher concentrations of sodium lauryl sulfate (B86663) and dodecanedioic acid can induce the formation of impurities alongside hydroxyapatite, effectively inhibiting the growth of a pure phase. vu.ltmdpi.com In contrast, additives like aspartic acid and suberic acid did not affect phase purity but did alter crystal morphology from plate-like to rod-like depending on their concentration. vu.ltmdpi.com Proteins such as amelogenin and fibrinogen can also play a dual role, promoting nucleation at low concentrations while inhibiting growth at higher concentrations. nih.govnih.gov Citric acid has also been investigated as a chelating agent in hydrothermal reactions. scispace.com

The table below details the effects of various investigated growth modifiers and inhibitors.

| Modifier/Inhibitor | System/Method | Observed Effect | Reference(s) |

| Fluoride Ion | Seeded growth on HAp | Promotes basic phase over DCPD; alters morphology to needle-like | nih.govcapes.gov.brnih.gov |

| Ethylidenediphosphonic Acid | Seeded growth on HAp | Encourages DCPD formation (inhibits basic phase growth) | nih.govcapes.gov.br |

| DL-Aspartic Acid | Solvothermal | Modifies morphology (rod-like); does not affect phase purity | vu.ltmdpi.com |

| Suberic Acid | Solvothermal | Modifies morphology (rod-like); does not affect phase purity | vu.ltmdpi.com |

| Sodium Lauryl Sulfate | Solvothermal | Induces impurities at higher concentrations (inhibitor of pure phase) | vu.ltmdpi.com |

| Dodecanedioic Acid | Solvothermal | Induces impurities at higher concentrations (inhibitor of pure phase) | vu.ltmdpi.com |

| Amelogenin | Supersaturated solution | Promotes nucleation at low concentrations; inhibits growth at high concentrations | nih.gov |

Investigation of Growth Modifiers and Inhibitors

Effects of Organic Additives on Crystal Habit

The crystal habit of this compound can be significantly modified by the presence of organic additives during its formation. These additives, through selective adsorption onto specific crystal faces, can alter the relative growth rates of these faces, leading to different crystal morphologies. While direct studies on this compound are limited, research on related calcium phosphate compounds provides valuable insights into the potential effects of organic molecules.

Organic additives containing carboxyl or phosphonate (B1237965) groups are known to be particularly effective in modifying the crystal habit of calcium phosphates. For instance, citric acid and its salts (citrates) have been shown to inhibit crystal growth and aggregation in calcium phosphate systems. researchgate.net It is postulated that the citrate (B86180) ions adsorb onto the growing crystal surfaces, thereby hindering the addition of further calcium and phosphate ions and leading to smaller, more rounded crystals. Similarly, organophosphonates, such as ethylidenediphosphonic acid, have been observed to encourage the formation of dicalcium phosphate dihydrate (DCPD), a structurally related compound. nih.govamericanelements.com

The proposed mechanism for this modification involves the binding of the organic additive's functional groups to the calcium ions on the crystal surface. orientjchem.org This interaction can disrupt the regular arrangement of ions necessary for continued crystal growth on specific faces, promoting growth on others and resulting in altered morphologies such as truncated or elongated crystals. orientjchem.org The effectiveness of an organic additive is often related to the nature and number of its acidic functional groups. orientjchem.org

Table 1: Potential Effects of Organic Additives on this compound Crystal Habit (Inferred from Related Systems)

| Organic Additive | Potential Effect on Crystal Habit | Probable Mechanism |

| Citric Acid/Citrates | Inhibition of growth, smaller and more rounded crystals | Adsorption onto crystal surfaces, hindering ion addition. researchgate.net |

| Organophosphonates | Can favor the formation of specific crystalline phases. nih.govamericanelements.com | Competition between nucleation and crystal growth on existing sites. nih.govamericanelements.com |

| Poly-L-lactic acid | Retardation of crystallization. | Surface adsorption and disruption of ion arrangement. |

| Gelatin | Retardation of crystallization. | Entrapment of ions and inhibition of nucleation. |

Inorganic Ion Influences on Crystallization Kinetics

The crystallization kinetics of this compound are sensitive to the presence of various inorganic ions in the growth medium. These ions can affect nucleation rates, crystal growth, and phase stability.

Fluoride ions (F⁻) are a constituent of the compound itself and their concentration plays a crucial role. Studies on other calcium phosphates have shown that fluoride can promote the formation of more stable apatitic phases and can inhibit the lateral growth of hydroxyapatite nanosheets, leading to the formation of rod-like crystals. researchgate.net In the context of this compound synthesis, controlling the fluoride concentration is essential for obtaining the desired phase without the formation of other calcium phosphate byproducts.

Magnesium ions (Mg²⁺) are known inhibitors of both the nucleation and growth of calcium phosphates. uni-hannover.de Their presence can stabilize amorphous calcium phosphate precursors and inhibit the transformation of brushite (DCPD) into more stable phases like octacalcium phosphate and hydroxyapatite. uni-hannover.de It is therefore expected that magnesium would also retard the crystallization kinetics of this compound, likely by adsorbing onto active growth sites on the crystal surface or by being incorporated into the crystal lattice, causing strain.

Other inorganic ions can also influence the crystallization process. For example, pyrophosphate has been shown to be a potent inhibitor of calcium phosphate crystal growth. The presence of such ions, even in small concentrations, can significantly alter the kinetics and should be carefully controlled during synthesis.

Table 2: Influence of Inorganic Ions on Crystallization Kinetics of this compound (Inferred from Related Systems)

| Inorganic Ion | Influence on Crystallization Kinetics |

| Fluoride (F⁻) | Promotes formation of stable apatitic phases, can influence crystal morphology. researchgate.net |

| Magnesium (Mg²⁺) | Inhibits nucleation and crystal growth, stabilizes precursor phases. uni-hannover.de |

| Pyrophosphate (P₂O₇⁴⁻) | Potent inhibitor of crystal growth. |

| Strontium (Sr²⁺) | Can be incorporated into the crystal structure, potentially altering lattice parameters and stability. |

Growth of Single Crystals of this compound

The growth of large, high-quality single crystals of this compound is essential for detailed structural analysis and for understanding its fundamental physical and chemical properties. While specific protocols for this compound are not widely published, methods used for growing single crystals of other sparingly soluble salts, such as dicalcium phosphate dihydrate (brushite), can be adapted.

A common method for growing single crystals of such compounds is the gel diffusion technique. acs.org In this method, a gel, such as silica (B1680970) gel or agar (B569324) gel, is used as a medium to control the diffusion of reactant ions. For this compound, a solution of a soluble calcium salt (e.g., calcium chloride) would be placed on top of a gel containing a soluble fluorophosphate salt (e.g., sodium fluorophosphate). The slow diffusion of the ions into the gel leads to a gradual increase in supersaturation, promoting the nucleation and growth of a limited number of crystals. The pH of the gel is a critical parameter that needs to be controlled to ensure the formation of the desired crystalline phase. google.com

Another potential technique is the controlled cooling or evaporation of a saturated solution. This involves preparing a solution of this compound at an elevated temperature and then slowly cooling it or allowing the solvent to evaporate at a constant temperature. The gradual decrease in solubility leads to the formation of single crystals. The success of this method depends on careful control of the cooling or evaporation rate to prevent rapid precipitation and the formation of polycrystalline material.

For both methods, the purity of the starting materials and the absence of interfering ions are crucial for obtaining high-quality single crystals. The grown crystals can then be characterized using techniques such as X-ray diffraction to confirm their structure and phase purity.

Table 3: Potential Methods for Single Crystal Growth of this compound

| Method | Description | Key Parameters |

| Gel Diffusion | Reactant ions diffuse slowly through a gel medium, leading to controlled crystallization. acs.org | Gel type and density, reactant concentrations, pH, temperature. google.com |

| Controlled Cooling/Evaporation | A saturated solution is slowly cooled or the solvent is evaporated to induce crystallization. | Cooling/evaporation rate, initial concentration, solvent purity. |

| Hydrothermal Synthesis | Crystallization from a high-temperature aqueous solution under high vapor pressure. | Temperature, pressure, reactant concentrations, pH. |

Advanced Crystallographic and Structural Elucidation of Calcium Fluorophosphate Dihydrate

Determination of Crystal System and Space Group

Calcium fluorophosphate (B79755) dihydrate is known to crystallize in the monoclinic crystal system . drugfuture.com This determination is a foundational step in understanding the three-dimensional arrangement of its constituent ions. Monoclinic systems are characterized by three unequal crystallographic axes, with two axes perpendicular to each other and the third axis inclined. This arrangement results in a crystal lattice with a unique two-fold rotational axis and/or a mirror plane.

For context, other hydrated calcium phosphates have been extensively studied. For instance, dicalcium phosphate (B84403) dihydrate (DCPD), also known as brushite, crystallizes in the monoclinic space group Ia. researchgate.net This suggests that complex hydrated phosphate compounds of calcium often adopt lower symmetry crystal systems.

Refinement of Unit Cell Parameters and Atomic Coordinates

A full refinement of the unit cell parameters (the lengths of the cell edges a, b, and c, and the angle β for a monoclinic system) and the precise atomic coordinates of each atom within the unit cell for calcium fluorophosphate dihydrate is not publicly documented in the available literature. This detailed crystallographic data is typically obtained through advanced diffraction techniques and subsequent computational refinement.

To illustrate the type of data required, the table below shows the refined unit cell parameters for a related compound, brushite (CaHPO₄·2H₂O), which also crystallizes in the monoclinic system.

| Unit Cell Parameter | Value for Brushite (CaHPO₄·2H₂O) |

| a | 5.812 Å |

| b | 15.180 Å |

| c | 6.239 Å |

| β | 116.42° |

| Space Group | Ia |

Data for Brushite (CaHPO₄·2H₂O) from literature. researchgate.net

Obtaining similar data for this compound would be a critical step for future research, enabling a complete and unambiguous description of its atomic arrangement.

Analysis of Cationic and Anionic Coordination Environments

The coordination environment describes the arrangement of anions around a central cation and vice versa. For an atom to coordinate with a calcium ion, it must act as a Lewis base, meaning it can donate a pair of electrons. reddit.com In this compound, the Ca²⁺ cation is expected to be coordinated by oxygen atoms from the phosphate group and the water molecules, as well as the fluorine atom.

In many crystal structures of calcium phosphates and fluorides, the calcium ion is often found in a high coordination environment. For example, in fluorite (CaF₂), each Ca²⁺ ion is surrounded by eight F⁻ ions in a cubic arrangement. nih.gov In hydrated calcium phosphates like brushite, the calcium ion is also coordinated by oxygen atoms from both the phosphate groups and the water molecules.

The fluorophosphate anion (FPO₃²⁻) is tetrahedral, with the phosphorus atom at the center bonded to three oxygen atoms and one fluorine atom. The negative charge is distributed among the oxygen and fluorine atoms. The coordination of this anion would involve the electrostatic attraction between its negatively charged atoms and the surrounding Ca²⁺ cations.

A detailed analysis of the bond lengths and angles within these coordination polyhedra for this compound awaits the determination of its complete crystal structure.

Detailed Characterization of Hydration States and Water Molecule Interactions

The "dihydrate" in this compound signifies the presence of two water molecules per formula unit within the crystal lattice. These water molecules are not merely occupying random voids but are integral to the structure.

In analogous hydrated calcium phosphate structures, such as brushite, the water molecules play a crucial role. researchgate.net They participate in the coordination sphere of the calcium ions and form extensive hydrogen bonding networks. It is highly probable that in this compound, the water molecules are also directly bonded to the Ca²⁺ ions.

The interaction of water with cations like Ca²⁺ is a complex phenomenon. The charge of the cation influences the surrounding water molecules, and the formation of contact ion pairs can lead to a rearrangement and reduction of the water molecules in the first hydration shell. scirp.org

Hydrogen bonds are directional electrostatic interactions that play a critical role in the stability of many crystalline solids, particularly hydrated compounds. nih.gov In hydrated calcium phosphates, a complex network of hydrogen bonds exists between the water molecules and the oxygen atoms of the phosphate groups. researchgate.net

It is anticipated that in this compound, a similar hydrogen-bonding network is present. This network would likely involve:

Hydrogen bonds from the water molecules to the oxygen atoms of the fluorophosphate anions.

Hydrogen bonds between adjacent water molecules.

Investigation of Polymorphic Forms and Phase Relationships

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound have the same chemical formula but different physical properties. The existence of polymorphs is common among calcium phosphates and carbonates. echemi.com

Currently, there is no specific information in the referenced literature identifying or characterizing polymorphic forms of this compound. The known form is described as monoclinic crystals that exhibit a tendency to form twins. drugfuture.com Twinning is a phenomenon where two or more individual crystals share some of the same crystal lattice points in a symmetrical manner, which can sometimes be mistaken for polymorphism.

As no polymorphic forms of this compound have been reported in the surveyed literature, this section remains a topic for future investigation. Should different polymorphs be discovered, their characterization would involve determining their unique crystal structures, stabilities under different conditions of temperature and pressure, and the phase transitions between them. Such studies are crucial for understanding the material's properties and for controlling its crystallization. For many calcium phosphate phases, the formation of metastable precursor phases that transform into more stable forms is a key aspect of their crystallization. echemi.com

Structural Dynamics during Polymorphic Transitions

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study for understanding a compound's physical and chemical properties. Different polymorphs of the same compound can exhibit varied stability, solubility, and reactivity. In the context of calcium phosphates and related minerals, temperature and pressure can induce polymorphic transitions. For instance, dicalcium phosphate dihydrate (Brushite) can transform into other phases upon heating.

However, based on a review of the available scientific literature, specific studies detailing the structural dynamics during polymorphic transitions of this compound (CaPO3F·2H2O) are not extensively documented. While polymorphism is a known phenomenon in many calcium phosphate compounds, the specific conditions (e.g., temperature, pressure) that would induce such transitions in CaPO3F·2H2O and the resulting structural changes have not been characterized. Further research would be required to identify potential polymorphs and elucidate the atomic-level rearrangements that occur during such transformations.

Microstructural Analysis

The microstructure of a crystalline material provides insight into its formation and functional properties. This analysis encompasses the size, shape, and orientation of its constituent crystals.

The morphology of a crystal is the external shape it assumes, which is a direct reflection of its internal atomic arrangement and the conditions of its growth. This compound is known to form monoclinic crystals. echemi.com The growth of these crystals can be anisotropic, meaning that the growth rates differ along various crystallographic directions, leading to specific shapes.

In related calcium phosphate systems, the presence of certain ions in the growth environment has a profound impact on crystal morphology. The fluoride (B91410) ion, in particular, is known to influence the habit of precipitating calcium phosphate crystals. nih.gov Studies on other calcium phosphates have shown that fluoride can alter the crystal nanostructure from porous, plate-like forms to more dense, needle-like arrays. americanelements.com For example, in the absence of fluoride, dicalcium phosphate dihydrate (DCPD) may form, while the presence of fluoride encourages the crystallization of more basic phases like fluorapatite (B74983). nih.gov This is often explained by the preferential adsorption of fluoride ions onto specific crystal faces, which inhibits growth on those faces and promotes elongation along others. While these studies were not performed specifically on CaPO3F·2H2O, the principles suggest that fluoride concentration during its synthesis would be a critical parameter in controlling its crystal morphology and growth anisotropy.

Table 1: Influence of Ions on Calcium Phosphate Crystal Morphology

| Influencing Ion | Effect on Morphology | Resulting Phase Example |

| Fluoride (F⁻) | Promotes transition from plate-like to needle-like crystals. americanelements.com | Fluoridated Hydroxyapatite (B223615) americanelements.com |

| Strontium (Sr²⁺) | Induces formation of petaloid and pseudo-hexagonal crystals. diva-portal.org | Strontium-doped Brushite diva-portal.org |

| Phosphate (PO₄³⁻) | Can cause elongation in calcite crystals. semineral.es | Elongated Calcite semineral.es |

Detection and Characterization of Twinning Phenomena

Crystal twinning occurs when two or more separate crystals share some of the same crystal lattice points in a symmetrical, non-random manner. echemi.com This results in an intergrowth of crystals that are related to each other by a defined symmetry operation, such as reflection across a twin plane or rotation about a twin axis. There are several types of twinning, including:

Growth twins: Formed during the initial crystal growth.

Transformation twins: Result from a phase transition where the crystal structure changes. echemi.com

Deformation twins: Occur when an existing crystal is subjected to mechanical stress. echemi.com

The presence of twinning can significantly affect the physical properties of a material. For Calcium Fluorophosphate, there is a noted tendency for the crystals to form twins. echemi.com While the specific twin laws and mechanisms for CaPO3F·2H2O are not detailed in the literature, studies on analogous compounds like gypsum (calcium sulfate (B86663) dihydrate) show that impurities, such as carbonate ions, can trigger the formation of specific contact twins. nih.gov This suggests that the presence of foreign ions in the crystallization environment of this compound could be a key factor in the formation and characterization of its twinning phenomena.

Application of Advanced Diffraction Techniques

To fully understand the complex structure of hydrated compounds like this compound, advanced diffraction techniques are indispensable. These methods provide unparalleled detail about atomic arrangements, bond lengths, and the precise location of all atoms, including hydrogen.

Synchrotron X-ray diffraction (SR-XRD) is a powerful technique for materials characterization, offering significant advantages over conventional laboratory X-ray sources. youtube.com Synchrotron facilities produce extremely intense and highly collimated X-ray beams, which allows for the rapid collection of high-resolution data from very small sample volumes. nih.gov

The key benefits of SR-XRD for analyzing a compound like CaPO3F·2H2O include:

High Resolution: The exceptional quality of the synchrotron beam allows for the precise determination of lattice parameters and the resolution of closely spaced diffraction peaks. nih.gov This is crucial for unambiguously identifying the crystal phase and detecting subtle structural distortions.

High Intensity: The high flux enables the study of weakly scattering materials, very small crystals, or the detection of minor crystalline phases that might be present as impurities. nih.gov

Tunable Wavelength: The ability to select the X-ray energy is useful for avoiding fluorescence from certain elements and for conducting advanced experiments like resonant diffraction to probe specific atomic environments.

While specific SR-XRD studies on CaPO3F·2H2O are not prominent in the literature, the technique has been successfully used to solve the complex structures of new pharmaceutical cocrystals from powder data and to characterize the surface chemistry of sensitive materials. nih.govnih.gov Its application would be invaluable for a definitive, high-resolution determination of the CaPO3F·2H2O crystal structure.

While X-ray diffraction is excellent for mapping the positions of heavier atoms, it is largely insensitive to hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation, as neutrons scatter from atomic nuclei, making it an ideal tool for locating hydrogen atoms. researchgate.net This capability is essential for accurately describing the structure of hydrated compounds.

For this compound, neutron diffraction is the definitive method for:

Determining Water Molecule Orientation: It can precisely measure the O-H bond lengths and the H-O-H bond angles of the two water molecules in the crystal lattice.

Characterizing Hydrogen Bonding: It reveals the complete network of hydrogen bonds between the water molecules and the fluorophosphate anions, which is critical for understanding the forces that hold the crystal structure together.

Research on modified gypsum systems incorporating fluorophosphates (Ca(SO₄)x(PO₃F)₁-x·2H₂O) has utilized neutron diffraction for detailed structural analysis. bham.ac.uk Furthermore, joint refinement using both neutron and X-ray diffraction data has been shown to produce highly accurate models of calcium-containing phosphate structures, resolving the positions and even the protonation states of residues and water molecules. researchgate.netnih.gov This approach would be the gold standard for a complete structural elucidation of this compound.

Table 2: Comparison of Advanced Diffraction Techniques

| Technique | Primary Interaction | Key Advantage for CaPO3F·2H2O | Limitation |

| Synchrotron X-ray Diffraction | X-rays with electron cloud | High resolution of Ca, P, O, F positions; phase purity analysis. nih.gov | Poor sensitivity to hydrogen atoms. |

| Neutron Diffraction | Neutrons with atomic nuclei | Precise localization of hydrogen atoms in water molecules; characterization of hydrogen bonding network. researchgate.net | Requires larger crystals and access to a nuclear reactor or spallation source. |

Sophisticated Spectroscopic Characterization of Calcium Fluorophosphate Dihydrate

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy is a powerful non-destructive method for probing the molecular structure of materials. rsc.org Both FTIR and Raman spectroscopy measure the vibrational energies of molecular bonds; however, they operate on different principles. icpms.cz FTIR measures the absorption of infrared light by molecules, making it particularly sensitive to polar bonds like C=O or O-H. rsc.org In contrast, Raman spectroscopy measures the inelastic scattering of laser light and is more sensitive to non-polar, symmetric bonds (e.g., C-C, S-S). rsc.orgresearchgate.net Used in tandem, they provide complementary information for a complete vibrational analysis. icpms.czresearchgate.net

The cornerstone of calcium fluorophosphate's structure is the phosphorofluoridate anion (PO₃F²⁻). Its vibrational modes serve as a fingerprint for the compound's identification. Detailed analysis of analogous compounds, such as cadmium fluorophosphate (B79755) dihydrate (CdPO₃F(H₂O)₂), provides a strong basis for assigning the vibrational bands of CaPO₃F·2H₂O. mdpi.com

The PO₃F²⁻ anion, assuming C₃ᵥ symmetry in its free state, has characteristic stretching and bending modes. In the solid state, crystal lattice effects and the local environment (site symmetry) can cause these bands to split. mdpi.com

Key vibrational modes for the phosphorofluoridate anion include:

P-F Stretching (ν(P-F)) : This mode is a direct indicator of the phosphorus-fluorine bond and is typically observed in the 790-820 cm⁻¹ region. In the Raman spectrum of a PO₃F²⁻ solution, it appears around 795 cm⁻¹. mdpi.com

Symmetric P-O Stretching (νₛ(PO₃)) : This mode corresponds to the in-phase stretching of the three P-O bonds. It characteristically produces the strongest band in the Raman spectrum and a relatively strong band in the IR spectrum, typically found between 950 and 1050 cm⁻¹. mdpi.com

Antisymmetric P-O Stretching (νₐₛ(PO₃)) : This mode involves the out-of-phase stretching of the P-O bonds. It is typically very strong and broad in the IR spectrum, often splitting into multiple components due to crystal effects, and is weak or absent in the Raman spectrum. This vibration is generally observed in the 1100-1150 cm⁻¹ range. mdpi.com

Deformational Modes (δ(PO₃) and δ(FPO₃)) : These bending modes occur at lower wavenumbers, typically in the 500-600 cm⁻¹ region. mdpi.com

The following table, based on data from the closely related CdPO₃F(H₂O)₂, summarizes the expected vibrational bands for the PO₃F²⁻ anion in a crystalline dihydrate environment. mdpi.com

| Vibrational Mode | Assignment | IR (cm⁻¹) | Raman (cm⁻¹) |

| P-O Antisymmetric Stretch | νₐₛ(PO₃) | ~1134, ~1109 | Not Observed |

| P-O Symmetric Stretch | νₛ(PO₃) | ~1006 | ~1008 |

| P-F Stretch | ν(P-F) | ~816 | ~813 |

| O-P-O Bending | δ(PO₃) | ~558, ~541 | ~550 |

| F-P-O Bending | δ(FPO₃) | Not Observed | Not Observed |

| PO₃ Rocking | ρ(PO₃) | Not Observed | ~357 |

The "dihydrate" designation signifies the presence of two water molecules per formula unit, which are integral to the crystal structure. Vibrational spectroscopy is highly effective for characterizing these water molecules. nih.gov The O-H stretching and H-O-H bending (scissoring) modes are particularly informative.

In the solid state, water molecules can be involved in hydrogen bonding of varying strengths, which influences their vibrational frequencies. mdpi.com The presence of crystallographically distinct water molecules, as seen in analogous dihydrate structures, can lead to the splitting of water-related vibrational bands. mdpi.com

O-H Stretching (ν(O-H)) : These vibrations typically appear as a broad band in the high-frequency region of the IR spectrum, from 3000 to 3600 cm⁻¹. The position and breadth of these bands are indicative of the strength of hydrogen bonding. mdpi.com For instance, in CdPO₃F(H₂O)₂, the presence of two different water molecules results in distinct bands within this region, characteristic of medium-strength hydrogen bonds. mdpi.com

H-O-H Bending (δ(H₂O)) : The scissoring motion of the water molecule gives rise to a band in the 1600-1700 cm⁻¹ region. mdpi.com Splitting of this band provides strong evidence for the existence of more than one distinct water environment within the crystal lattice. mdpi.com

Librational Modes : At lower frequencies (typically below 1000 cm⁻¹), librational (rocking, wagging, twisting) modes of the water molecules can be observed, although they are often weak and can overlap with anion vibrations.

During the synthesis of calcium fluorophosphate, common impurities such as carbonate (CO₃²⁻) or unreacted starting materials like hydrogen phosphate (B84403) (HPO₄²⁻) can be incorporated into the final product. researchgate.net FTIR spectroscopy is particularly adept at detecting these substitutions even at low levels.

Carbonate (CO₃²⁻) Substitution : Carbonate ions can substitute for either phosphate groups (B-type substitution) or hydroxyl groups in apatite-like structures (A-type substitution). researchgate.netarizona.edu The presence of carbonate is indicated by characteristic absorption bands. The ν₃ vibrational mode of carbonate appears in the 1400-1550 cm⁻¹ region, while the ν₂ mode is found near 870-880 cm⁻¹. researchgate.netresearchgate.net For example, type-B substitution in apatites often shows a band around 1413-1465 cm⁻¹, while type-A shows bands near 1465 and 1546 cm⁻¹. researchgate.netresearchgate.net

Hydrogen Phosphate (HPO₄²⁻) Impurity : The presence of HPO₄²⁻ groups, which can arise from incomplete reaction or hydrolysis, can be identified by a characteristic band around 875 cm⁻¹. This band is associated with the P-O(H) stretching vibration. researchgate.net The presence of these groups can indicate that the synthesized product is calcium-deficient or contains phases like dicalcium phosphate dihydrate (Brushite) or octacalcium phosphate. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific nuclei, such as ³¹P and ¹⁹F. nih.govwikipedia.org It is uniquely capable of distinguishing between different crystallographic sites, identifying phases, and characterizing atomic connectivity.

³¹P is a spin-1/2 nucleus with 100% natural abundance, making it an ideal probe for solid-state NMR. nih.gov The ³¹P chemical shift is highly sensitive to the nature of the phosphate group and its surroundings.

In calcium phosphate materials, the ³¹P chemical shift typically falls within a narrow range. For crystalline hydroxyapatite (B223615) and fluorapatite (B74983), the main signal appears around 2-3 ppm relative to 85% H₃PO₄. nih.govnih.gov Amorphous calcium phosphate phases, in contrast, exhibit a much broader signal due to the wide distribution of local phosphorus environments. nih.gov

For calcium fluorophosphate dihydrate, the ³¹P NMR spectrum is expected to show a relatively sharp resonance peak, indicative of a well-ordered crystalline environment. The precise chemical shift will be influenced by the direct bonding to fluorine and the coordination to calcium ions. Cross-polarization (CP) experiments, such as ¹H→³¹P CP, can be used to selectively enhance the signals of phosphorus nuclei that are in close spatial proximity to protons, such as those from the water of hydration or any HPO₄²⁻ impurities. nih.gov This can help distinguish between fully deprotonated PO₃F²⁻ groups and protonated species.

Like ³¹P, ¹⁹F has a spin of 1/2 and 100% natural abundance, offering high sensitivity for NMR experiments. wikipedia.orgnih.gov ¹⁹F NMR is characterized by a very large chemical shift range, making it exceptionally sensitive to the local electronic environment of the fluorine atom. wikipedia.orgrsc.org

In solid calcium fluorophosphate, the ¹⁹F NMR signal provides direct information on the fluorine environment. In similar materials like fluoridated apatites, fluorine atoms bonded to calcium ions (F-Ca(n) species) exhibit chemical shifts in the range of -103 to -105 ppm relative to CFCl₃. nih.gov A sharp resonance in this region would confirm the incorporation of fluorine into a regular, crystalline lattice site.

Furthermore, ¹⁹F NMR is an excellent tool for identifying byproducts from the hydrolysis of fluorophosphate species. If the PO₃F²⁻ anion undergoes hydrolysis, it can form species like difluorophosphate (PO₂F₂⁻). acs.org The detection of these hydrolysis byproducts is critical for assessing the purity and stability of the compound.

The following table presents characteristic NMR data for the primary fluorine species and potential hydrolysis byproducts, derived from studies on related fluorophosphate systems. acs.org

| Species | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| PO₂F₂⁻ | ¹⁹F | -81 to -86 | Doublet | |

| ³¹P | -6.6 to -12.8 | Triplet | J(P-F) ≈ 960 Hz | |

| PF₆⁻ | ¹⁹F | ~ -73 | Doublet | |

| ³¹P | ~ -144 | Septet | J(P-F) ≈ 710 Hz |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. unito.it This method is particularly sensitive to paramagnetic centers, such as defects in a crystal lattice or transition metal ions. unito.itnih.gov For diamagnetic materials like pure calcium fluorophosphate, which are typically EPR-silent, the technique can be used to investigate intrinsic impurities or radiation-induced defect centers. nih.gov

EPR spectroscopy is instrumental in identifying and characterizing paramagnetic defect centers in calcium fluorophosphate. aps.org Studies have successfully detected distinct defect centers, including color centers that form after exposure to ultraviolet (UV) irradiation and other fundamental defects present in the material prior to irradiation. aps.org

Following γ-irradiation, various carbonate-related radicals can be formed and detected. In materials like carbonate-containing hydroxyapatite, an orthorhombic CO₂⁻ free radical signal appears, and at higher doses, a CO₃⁻ free radical can also be observed. nist.gov The characteristics of these EPR signals, such as their g-factors and hyperfine coupling constants, provide detailed information about the structure and electronic environment of the defect center. unito.it For instance, the analysis of single-crystal EPR spectra allows for the determination of the g and A tensor components, which describe the interaction of the unpaired electron with the external magnetic field and surrounding nuclear spins, respectively. unito.it

Table 1: Examples of Paramagnetic Centers Detected by EPR in Calcium Phosphates

| Paramagnetic Center | Host Material Context | Inducing Agent | Typical EPR Signal Characteristics |

| Color Centers | Calcium Fluorophosphate | UV Irradiation | Varies with defect type |

| CO₂⁻ Radical | Carbonated Hydroxyapatite | γ-irradiation | Orthorhombic signal |

| CO₃⁻ Radical | Carbonated Hydroxyapatite | High-dose γ-irradiation | Dose-dependent signal emergence |

| Mn²⁺ Impurity | Tricalcium Phosphate | Intrinsic | Characteristic six-line hyperfine pattern |

This table provides illustrative examples of paramagnetic centers that can be studied using EPR in calcium phosphate-based materials.

EPR is highly effective for investigating how impurity ions, such as manganese (Mn²⁺), are incorporated into the calcium fluorophosphate crystal structure. aps.org The crystal structure of calcium fluorophosphate (apatite structure) presents two distinct calcium sites, Ca(I) and Ca(II), where substituent ions can reside. aps.orgaps.org

EPR studies have successfully identified Mn²⁺ ions at both the Ca(I) and Ca(II) sites. aps.org The identification of Mn²⁺ at the less common Ca(II) site was confirmed through the symmetry properties of its EPR spectrum and a superhyperfine coupling to a neighboring fluorine ion. aps.org The spin Hamiltonian parameters derived from the EPR spectrum, including crystalline field terms (D and E) and hyperfine coupling constants, provide a detailed description of the local environment of the Mn²⁺ ion. aps.orgnju.edu.cn By measuring the EPR signal intensity, the concentration of Mn²⁺ at each site can be determined as a function of the total manganese concentration in the starting material, offering insights into the substitution preferences and mechanisms. aps.org

Table 2: Spin Hamiltonian Parameters for Mn²⁺ in the Ca(II) Site of Calcium Fluorophosphate

| Parameter | Description | Significance |

| g-value | Characterizes the interaction of the electron spin with the magnetic field. | Identifies the paramagnetic ion. |

| D and E terms | Fine structure parameters related to the crystal field symmetry. | Describes the distortion of the local site from perfect cubic symmetry. |

| Hyperfine Term (A) | Describes the interaction between the electron spin and the Mn nuclear spin. | Confirms the presence of manganese and provides information on the electronic wavefunction. |

| Superhyperfine Term | Describes the interaction with neighboring nuclear spins (e.g., ¹⁹F). | Confirms the location of the Mn²⁺ ion relative to other atoms in the lattice. |

This table is based on the types of parameters determined in EPR studies of Mn²⁺ in calcium fluorophosphate. aps.org

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

XPS and TOF-SIMS are powerful surface-sensitive techniques used to analyze the outermost layers of a material. nih.govrsc.org XPS provides quantitative information about the elemental composition and chemical bonding states within the top 2-10 nanometers of the surface. rsc.orgmeasurlabs.com TOF-SIMS analyzes the very outermost atomic or molecular layers (sub-nm) with high mass resolution and sensitivity, capable of detecting trace elements in the ppm range. carleton.edusurfacesciencewestern.com

For calcium phosphates, XPS is used to determine the elemental composition and identify the chemical states of calcium, phosphorus, and oxygen. nih.govresearchgate.net The binding energies of the Ca 2p, P 2p, and O 1s core level peaks are characteristic of the phosphate phase. nih.govresearchgate.net For instance, the P 2p peak for calcium phosphates is typically found around 133.4 eV. researchgate.net The atomic ratios, such as Ca/P and O/Ca, calculated from XPS peak intensities, are crucial for identifying the specific calcium phosphate phase present at the surface. nih.govresearchgate.net

TOF-SIMS complements XPS by providing detailed molecular information from the surface. nist.gov The relative intensities of key secondary ions, such as PO₃⁻, PO₂⁻, O⁻, OH⁻, Ca⁺, and CaOH⁺, can be used to differentiate between various calcium phosphate phases. nih.govnih.gov Principal Component Analysis (PCA) of TOF-SIMS spectra is often employed to distinguish subtle differences between samples. nih.gov

Table 3: Key Spectroscopic Features for Surface Analysis of Calcium Phosphates

| Technique | Feature | Information Provided |

| XPS | Ca 2p, P 2p, O 1s Peak Positions | Chemical state and bonding environment. researchgate.net |

| Ca/P and O/Ca Atomic Ratios | Stoichiometry and phase identification. nih.gov | |

| O 1s Shake-up Satellite | Correlates with phosphate oxygen content. nih.govresearchgate.net | |

| TOF-SIMS | PO₃⁻/PO₂⁻ Intensity Ratio | Differentiation between phosphate phases. nih.gov |

| Key Ion Intensities (Ca⁺, CaOH⁺, O⁻) | Fingerprint for specific calcium phosphate structures. nih.gov |

Depth profiling is essential for understanding the compositional variation from the surface into the bulk of the material. libretexts.org This is particularly important for analyzing layered structures, surface modifications, or contamination. libretexts.orgnih.gov TOF-SIMS, especially in a dual-beam mode, is an ideal technique for this purpose. libretexts.orgresearchgate.net In this setup, one ion beam (e.g., Cs⁺ or O₂⁺) is used to systematically sputter and etch a crater into the sample, while a second, pulsed analysis beam (e.g., Bi⁺) analyzes the chemical composition at the bottom of the crater. surfacesciencewestern.comnih.govresearchgate.net

By recording sequential mass spectra as the crater deepens, a depth profile is constructed, plotting the intensity of specific ions as a function of sputter time (which correlates to depth). libretexts.org This allows for the clear differentiation between surface species and the underlying bulk material. XPS can also be used for depth profiling by combining it with an ion beam for sputtering, offering the added advantage of providing chemical state information as a function of depth. measurlabs.com These techniques can reveal if the surface of this compound has a different composition (e.g., is fluorine-depleted or has surface contaminants) compared to the bulk.

Optical Spectroscopy

Optical spectroscopy, encompassing techniques like absorption, fluorescence, and excitation spectroscopy, provides valuable information about the electronic structure and the environment of optically active centers within calcium fluorophosphate. aps.orgcapes.gov.br These measurements are crucial for understanding the material's properties for applications such as phosphors and lasers.

When doped with rare-earth or transition metal ions, calcium fluorophosphate exhibits characteristic optical spectra. For example, neodymium-doped calcium fluorophosphate (FAP:Nd) has been studied extensively. capes.gov.br Its absorption, excitation, and fluorescence spectra are partially polarized, which is expected when the Nd³⁺ ion substitutes for Ca²⁺ at the Ca(II) site, which has C₁h symmetry. capes.gov.br Such studies can determine key parameters like the fluorescence lifetime and identify the specific wavelengths of laser oscillation. capes.gov.br Furthermore, optical measurements are used in conjunction with EPR to study defect centers, correlating optical absorption bands with specific paramagnetic defects identified by EPR. aps.org

UV-Vis and Luminescence Studies for Electronic Structure and Defect Correlation

The electronic structure and the nature of defects in this compound (CaFPO₃·2H₂O) are crucial for understanding its optical properties and potential applications in fields such as dosimetry and photonics. UV-Vis spectroscopy and luminescence techniques, including photoluminescence (PL), thermoluminescence (TL), and optically stimulated luminescence (OSL), are powerful tools for probing the electronic band structure and characterizing defect centers within the material. While direct and extensive research specifically on this compound is limited, valuable insights can be drawn from studies on closely related materials like fluorapatite (Ca₁₀(PO₄)₆F₂) and other undoped calcium phosphates.

Electronic Structure and UV-Vis Absorption

Theoretical and experimental studies on fluorapatite, a compound with a similar chemical composition, indicate that it is a wide band-gap insulator. First-principles calculations have estimated the band gap of fluorapatite to be approximately 5.47 eV. This wide band gap suggests that pure, defect-free this compound would be transparent in the visible region and would only begin to absorb light in the deep UV region.

The UV-Vis absorption spectrum of such materials is primarily characterized by the onset of fundamental absorption, which corresponds to the electronic transition from the top of the valence band to the bottom of the conduction band. In related calcium fluoride (B91410) minerals, an absorbance peak around 300 nm has been observed. For undoped calcium phosphate transparent ceramics, high transmittance is typically observed in the visible and near-infrared regions (500–2500 nm), with absorption increasing in the UV range.

Luminescence Properties and Defect Correlation

Luminescence in nominally undoped materials like this compound is often associated with the presence of intrinsic defects, which can act as trapping centers for charge carriers (electrons and holes) and as recombination centers for luminescence emission. These defects can be point defects such as ion vacancies, interstitial ions, or anti-site defects. Ionizing radiation can excite the material, creating electron-hole pairs that can be trapped at these defect sites. The subsequent release of these trapped charges, either by thermal stimulation (in TL) or optical stimulation (in OSL), results in luminescence.

Studies on undoped calcium phosphate have revealed intrinsic defect-related luminescence. For instance, an emission peak at 450 nm has been attributed to excitons in undoped calcium phosphate transparent ceramics. In other phosphate-based materials, such as LiMgPO₄, intrinsic defect-related luminescence bands have been observed at around 360 nm and 650 nm in radioluminescence and thermoluminescence spectra. These emissions are often linked to defects like oxygen vacancies.

In natural fluorapatite, which often contains trace impurities, luminescence can also be influenced by the presence of rare-earth elements. For example, Ce³⁺ ions can lead to an emission band at 371 nm when excited at 300 nm. Other rare-earth ions like Sm³⁺, Pr³⁺, Eu³⁺, Dy³⁺, and Tb³⁺ can also introduce characteristic emission peaks.

Detailed Findings from Thermoluminescence (TL) and Optically Stimulated Luminescence (OSL) in Related Materials

Detailed investigations into the TL and OSL properties of natural fluorapatite provide significant insights into the types of defects and their energy levels, which can be considered analogous to what might be expected in synthetic this compound.

In one study on Brazilian fluorapatite, the TL glow curve after irradiation with beta particles was deconvoluted into six distinct peaks, each corresponding to a different trap depth within the material's band gap. The activation energies for these traps were found to vary between 0.68 and 1.11 eV.

| Glow Peak Temperature (°C) | Activation Energy (eV) |

|---|---|

| 99 | 0.68 |

| 147 | - |

| 188 | - |

| 242 | - |

| 329 | - |

| 431 | 1.11 |

Note: Activation energies for all peaks were not specified in the source. Data is based on studies of a related compound, natural fluorapatite.

The OSL decay curve of the same material was found to be composed of three components with different decay times, indicating the presence of multiple trapping centers with varying optical cross-sections.

| Component | Decay Time (s) |

|---|---|

| Component 1 | 0.39 |

| Component 2 | 5 |

| Component 3 | 64 |

Note: Data is based on studies of a related compound, natural fluorapatite.

Another study on fluorapatite identified three main TL glow peaks at approximately 350 K (77 °C), 470 K (197 °C), and 570 K (297 °C) when irradiated with a beta source. The presence of these distinct peaks strongly suggests a complex defect structure within the apatite lattice, which is likely to be present in a similar fashion in this compound. The correlation between UV-Vis absorption and luminescence arises from the fact that the energy from absorbed UV photons can be transferred to these defect centers, leading to their characteristic emissions.

Defect Chemistry and Non Stoichiometry in Calcium Fluorophosphate Dihydrate

Investigation of Extrinsic Defects and Doping Effects

Extrinsic defects are created when foreign atoms (dopants) are intentionally or unintentionally incorporated into the crystal lattice. The study of doping effects is critical for tailoring the properties of calcium fluorophosphate (B79755) dihydrate for specific applications.

Aliovalent ion substitution involves replacing a host ion with a dopant ion of a different charge. rsc.org Such substitutions can significantly alter the lattice structure, electrical properties, and chemical reactivity of the material. In calcium phosphates, aliovalent substitutions are a well-established method to enhance their biological and physicochemical properties. nih.govproquest.com

For instance, substituting the divalent calcium ion (Ca²⁺) with a monovalent ion like sodium (Na⁺) or a trivalent ion like yttrium (Y³⁺) will introduce a charge imbalance in the lattice. Similarly, the phosphate (B84403) group can be substituted by other anionic groups. These substitutions can lead to changes in lattice parameters, the creation of vacancies or interstitials for charge compensation, and alterations in the material's solubility and surface charge. researchgate.net

Table 2: Potential Effects of Aliovalent Ion Substitutions in Calcium Fluorophosphate Dihydrate

| Dopant Ion | Substituted Ion | Potential Effects on Lattice and Properties |

| Strontium (Sr²⁺) | Calcium (Ca²⁺) | Can alter crystal morphology and may influence biological response. diva-portal.org |

| Magnesium (Mg²⁺) | Calcium (Ca²⁺) | May affect crystallinity and solubility, potentially enhancing bioactivity. nih.gov |

| Sodium (Na⁺) | Calcium (Ca²⁺) | Creates a negative charge imbalance, potentially compensated by anion vacancies or cation interstitials. |

| Yttrium (Y³⁺) | Calcium (Ca²⁺) | Creates a positive charge imbalance, potentially compensated by cation vacancies or anion interstitials. rsc.org |

| Carbonate (CO₃²⁻) | Phosphate Group | A common substitution in biological apatites, affecting crystallinity and solubility. nih.gov |

| Sulfate (B86663) (SO₄²⁻) | Phosphate Group | Can influence crystal agglomeration and purity. nih.gov |

Vacancy Creation: If a higher-valent cation replaces a lower-valent one (e.g., Y³⁺ for Ca²⁺), a cation vacancy may be created to balance the excess positive charge. Conversely, substituting a lower-valent cation for a higher-valent one (e.g., Na⁺ for Ca²⁺) can be compensated by the formation of an anion vacancy.

Interstitial Formation: The charge imbalance can also be compensated by the incorporation of ions into interstitial sites. For example, the substitution of Ca²⁺ with Y³⁺ might be accompanied by the introduction of an interstitial fluoride (B91410) ion (F⁻).

Electronic Compensation: In some cases, the charge can be compensated by a change in the oxidation state of the lattice ions, such as the reduction or oxidation of a transition metal ion within the structure. rsc.org

The specific charge compensation mechanism that dominates depends on the formation energies of the different compensating defects.

Analysis of Defect Aggregation and Cluster Formation

For example, in calcium fluoride (CaF₂), which is a component of the fluorophosphate structure, trivalent dopant ions are known to form clusters with fluoride interstitials. aps.org A similar phenomenon can be expected in this compound, where extrinsic dopants and their charge-compensating intrinsic defects can form stable complexes. For instance, a trivalent cation substituting for a calcium ion might form a cluster with a nearby calcium vacancy or an interstitial fluoride ion.

These defect clusters can have a profound impact on the material's properties. They can act as trapping sites for charge carriers, influencing luminescence and electrical conductivity. They can also affect ion transport and diffusion within the crystal, which is particularly relevant for applications involving ion exchange or controlled release. The aggregation of defects can also be a precursor to the formation of new phases within the material. mdpi.com

Influence of Defect Chemistry on Crystal Growth and Stability

The presence and nature of defects in the crystal lattice of calcium fluorophosphates have a profound influence on their crystal growth and stability.

The incorporation of fluoride ions into the apatite structure is a key factor affecting its properties. Fluoride substitutes for the hydroxyl (OH⁻) group in the apatite lattice, leading to a more stable and less soluble mineral. ecmjournal.orgnih.gov This increased stability is attributed to the tighter crystal lattice formed due to the presence of fluoride ions. nih.gov The substitution of F⁻ for OH⁻ results in a reduction of the crystal volume and an increase in structural stability. nih.gov Research has shown that fluorapatite (B74983) exhibits the highest hardness and minimum degradation among calcium phosphates. researchgate.net

During crystal growth, free fluoride ions in the surrounding fluid can accelerate the hydrolysis of precursor phases and increase the driving force for the growth of apatitic mineral. nih.gov The rate of crystal growth and the resulting crystal morphology can be significantly affected by the concentration of fluoride and other substituting ions in the growth medium. researchgate.net For instance, studies on the synthesis of fluorapatite-hydroxyapatite nanoparticles have shown that the presence of fluoride influences the crystallinity and particle size of the resulting material. nih.govnih.gov

The stability of fluorapatite is also influenced by the presence of other substituting ions. For example, the incorporation of magnesium (Mg²⁺) into the fluorapatite lattice can lead to a less well-crystallized structure. nih.gov Similarly, the presence of carbonate substitutions can affect the stability and solubility of the apatite. nih.gov

The thermal stability of apatites is also enhanced by the presence of fluoride. Fluorine ions in the hexagonal channel of the apatite structure hinder the diffusion of hydroxide (B78521) ions at high temperatures, leading to increased thermal stability compared to hydroxyapatite (B223615). researchgate.net

The following table summarizes the influence of common defects on the properties of fluorapatite:

| Defect/Substitution | Influence on Crystal Growth | Influence on Stability |

| Fluoride (F⁻) for Hydroxide (OH⁻) | Accelerates hydrolysis of precursors, increases driving force for growth. nih.gov | Increases structural stability, reduces solubility, increases hardness, enhances thermal stability. ecmjournal.orgnih.govnih.govresearchgate.net |

| Carbonate (CO₃²⁻) for Phosphate (PO₄³⁻) | Can influence crystal morphology and size. | Can decrease stability and increase solubility depending on the substitution type and extent. nih.gov |

| Magnesium (Mg²⁺) for Calcium (Ca²⁺) | Can lead to less well-crystallized apatite. nih.gov | May decrease crystallinity and stability at higher concentrations. nih.gov |

| Strontium (Sr²⁺) for Calcium (Ca²⁺) | Can be incorporated into the lattice. | Can reduce dehydroxylation and decomposition peak temperatures. researchgate.net |

Strategies for Defect Engineering and Control

The ability to control the type and concentration of defects in calcium fluorophosphates is crucial for tailoring their properties for specific applications, particularly in the biomedical field. nih.govyoutube.com Defect engineering strategies aim to manipulate the crystal chemistry to achieve desired characteristics such as controlled solubility, enhanced bioactivity, or specific mechanical properties. nih.gov

One of the primary methods for defect engineering in apatites is through the control of the synthesis conditions. This includes adjusting the pH, temperature, and chemical composition of the precursor solutions. nih.gov For example, the Ca/P ratio in the starting materials can be varied to produce calcium-deficient hydroxyapatite, a non-stoichiometric form with properties that can be beneficial for bone regeneration. aps.orgnih.gov

The introduction of specific ionic substitutions is a key strategy for defect engineering. By carefully controlling the addition of ions such as fluoride, carbonate, magnesium, or strontium during synthesis, the properties of the resulting apatite can be precisely tuned. researchgate.netnih.gov For instance, the incorporation of silicate (B1173343) ions (SiO₄⁴⁻) in place of phosphate ions can enhance reactivity, dissolution rate, and bioactivity. researchgate.net

Various synthesis techniques offer different levels of control over defect chemistry. Wet chemical precipitation methods allow for the incorporation of a wide range of substitutions by controlling the composition of the aqueous solution. mdpi.com Sol-gel synthesis is another versatile method that enables the preparation of homogeneous and highly pure apatites with controlled stoichiometry. nih.govnih.gov Mechanochemical synthesis has also been employed to produce fluorapatite and fluorhydroxyapatite, where the high-energy milling process can influence the defect structure. researchgate.netceon.rs

Advanced characterization techniques are essential for understanding and controlling defect chemistry. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are used to identify the types of substitutions and their locations within the apatite lattice. researchgate.netnih.gov

The table below outlines some strategies for defect engineering in calcium phosphates and their intended outcomes:

| Defect Engineering Strategy | Description | Desired Outcome |

| Control of Ca/P Ratio | Adjusting the molar ratio of calcium to phosphorus in the synthesis precursors. nih.gov | Creation of calcium-deficient apatites with enhanced bioresorption. nih.gov |

| Ionic Substitution | Intentional introduction of specific ions (e.g., F⁻, CO₃²⁻, Mg²⁺, Sr²⁺, SiO₄⁴⁻) into the apatite lattice during synthesis. researchgate.netnih.gov | Tailored solubility, mechanical properties, and biological response. researchgate.netnih.gov |

| Synthesis Method Selection | Utilizing methods like wet chemical precipitation, sol-gel, or mechanochemical synthesis to control crystal formation and defect incorporation. researchgate.netnih.govmdpi.com | Control over particle size, crystallinity, and homogeneity of defect distribution. nih.govnih.gov |

| Thermal Treatment | Annealing the synthesized apatite at specific temperatures. | Can be used to control crystallinity and phase purity, and to stabilize the defect structure. researchgate.net |

Phase Transformations, Stability, and Degradation Pathways of Calcium Fluorophosphate Dihydrate

Thermal Decomposition and Dehydration Behavior

The thermal treatment of hydrated calcium phosphates, including by extension calcium fluorophosphate (B79755) dihydrate, initiates a series of phase transformations, primarily driven by the loss of water molecules. The process of thermal decomposition and dehydration is complex and can be influenced by factors such as heating rate and the surrounding atmosphere. rsc.org

Studies on materials with similar structures, such as dicalcium phosphate (B84403) dihydrate (DCPD; CaHPO₄·2H₂O), provide insight into the likely thermal behavior of calcium fluorophosphate dihydrate. The thermal decomposition of DCPD has been shown to be a multi-step process. rsc.org Initially, surface water is lost, followed by the release of structural water, leading to the formation of different phases. netzsch.com The entire process for DCPD can be separated into five partially overlapping steps, which include the dehydration to anhydrous dicalcium phosphate (DCPA) and the subsequent transformation to γ-calcium pyrophosphate. rsc.org